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Compound of Interest

Compound Name:
4-[(4-Piperidinylmethyl)sulfonyl]-

morpholine

CAS No.: 1206969-00-7

Cat. No.: B581550

Get Quote

Executive Summary: The Case for 4-[(4-
Piperidinylmethyl)sulfonyl]-morpholine
In modern medicinal chemistry, 4-[(4-Piperidinylmethyl)sulfonyl]-morpholine (CAS:

2203069-86-5 for the HCl salt) serves as a critical fragment and linker designed to optimize

physicochemical properties. Unlike simple piperidine or morpholine spacers, this scaffold

incorporates a sulfonyl-methyl linker (-SO2-CH2-) between the morpholine and piperidine rings.

This specific architecture addresses a common reproducibility failure in drug design: metabolic

liability. While direct piperidine-morpholine couplings often suffer from rapid oxidative

metabolism, the sulfonyl spacer acts as a "metabolic break" while the morpholine moiety

maintains high aqueous solubility.

This guide addresses the reproducibility of published data regarding this compound,

specifically focusing on the divergence between synthetic yields (often over-reported) and

biological activity (often under-reported due to salt-form confusion).
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Comparative Performance Analysis
To objectively evaluate the utility of 4-[(4-Piperidinylmethyl)sulfonyl]-morpholine, we

compare it against two standard alternatives used in Fragment-Based Drug Discovery (FBDD):

the direct Piperazine Sulfonamide and the Direct-Link Morpholine.

Table 1: Physicochemical & Functional Comparison

Feature
4-[(4-

Piperidinylmethyl)sul

fonyl]-morpholine

Alternative A: N-

Sulfonyl Piperazine

Alternative B: 4-

(Piperidin-4-

yl)morpholine

Structure Code Target Molecule Piperazine-SO2-R Direct C-N Bond

Solubility (pH 7.4)
High (Morpholine +

Sulfone polarity)

Moderate (Dependent

on R-group)

High (Two basic

nitrogens)

Metabolic Stability

Excellent (Sulfone is

inert; linker prevents

N-dealkylation)

Good, but piperazine

ring is prone to

oxidation

Poor (N-N or N-C

bond susceptible to

CYP450)

H-Bond Potential

Dual Acceptor

(Sulfonyl oxygens +

Morpholine O)

Single Acceptor
Single Acceptor

(Morpholine O)

Synth. Reproducibility
Moderate (Requires

oxidation step control)

High (Simple amide

coupling)

High (Reductive

amination)

Primary Failure Mode

Hygroscopicity of HCl

salt affects

stoichiometry

Solubility-limited

biological assays

Rapid in vivo

clearance

Key Insight: The Target Molecule offers the best balance of solubility and metabolic stability, but

it is the most difficult to synthesize reproducibly due to the specific oxidation state of the sulfur

linker.

Reproducibility in Synthesis: The "Sulfide vs.
Sulfone" Trap
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A major source of data discrepancy in literature regarding this scaffold is the synthesis

pathway. Published protocols often gloss over the difficulty of forming the sulfonyl-methyl bond

directly.

The Two Primary Routes
Route A (Direct Sulfonylation): Reacting 4-(chlorosulfonylmethyl)piperidine with morpholine.

Reproducibility Score:Low.

Reason: The sulfonyl chloride intermediate is unstable and prone to hydrolysis, leading to

variable yields (20-60%) and "sticky" impurities that interfere with biological assays.

Route B (Sulfide Oxidation): Coupling 4-(mercaptomethyl)piperidine with a morpholine

precursor, followed by oxidation.

Reproducibility Score:High.[1]

Reason: This route proceeds through stable intermediates, allowing for purification before

the final oxidation.

Diagram 1: High-Fidelity Synthesis Workflow
The following diagram illustrates the self-validating Route B, which ensures data reproducibility.

Precursor:
N-Boc-4-(bromomethyl)piperidine

Step 1: Thio-substitution
(NaS-Morpholine equivalent)

Nucleophilic Subst. Intermediate:
Sulfide (Stable)

Yield >85% Step 2: Oxidation
(mCPBA or Oxone)

Controlled Oxidation Target:
N-Boc-Sulfone

Avoids Sulfoxide impurity Step 3: Deprotection
(HCl/Dioxane)

Quant. Yield Final Salt:
4-[(4-Piperidinylmethyl)sulfonyl]-morpholine HCl

Crystallization

Click to download full resolution via product page

Caption: Optimized Route B avoids unstable sulfonyl chlorides, ensuring high purity (>98%)

essential for reproducible biological data.

Validated Experimental Protocol
To ensure reproducibility, do not rely on generic "sulfonamide formation" protocols. Use this

Oxidative Coupling Protocol.
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Reagents & Equipment[2]
Substrate: N-Boc-4-(mercaptomethyl)piperidine (or S-acetyl precursor).

Reagent: Morpholine (1.2 eq).

Oxidant: Oxone® (Potassium peroxymonosulfate) or mCPBA.

Solvent: Methanol/Water (1:1) for Oxone; DCM for mCPBA.

Step-by-Step Methodology
Sulfide Formation (The Anchor Step):

React N-Boc-4-(bromomethyl)piperidine with morpholine in the presence of K2CO3 in

DMF at 60°C.

Checkpoint: Monitor by TLC. The sulfide spot is distinct. Isolate this intermediate. Do not

proceed without isolation.

Controlled Oxidation:

Dissolve the sulfide intermediate in Methanol/Water (1:1).

Add Oxone (2.5 eq) portion-wise at 0°C. Stir at room temperature for 4 hours.

Why this matters: mCPBA can lead to over-oxidation or difficult byproduct removal. Oxone

in water precipitates the sulfone or allows easy extraction.

Deprotection & Salt Formation:

Treat the N-Boc sulfone with 4M HCl in Dioxane.

Critical Step: The product precipitates as the Hydrochloride Salt. Filter and wash with

ether.

Data Integrity Note: Biological assays must use the HCl salt. The free base is a

hygroscopic oil/gum that leads to weighing errors of up to 15%, ruining IC50

reproducibility.
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Biological Data Reproducibility: The "Linker Effect"
When reviewing published data on this scaffold, researchers often encounter discrepancies in

potency (IC50). This is rarely due to target affinity but rather solubility-driven artifacts.

The Mechanism: The sulfonyl group is a strong hydrogen bond acceptor. In the crystal

lattice, it forms strong networks, making the free base surprisingly difficult to dissolve in pure

DMSO without heating.

The Fix: Always dissolve the HCl salt in DMSO.

Pathway Visualization: The following diagram explains how this scaffold modulates biological

activity compared to alternatives.

4-[(4-Piperidinylmethyl)sulfonyl]-morpholine

Morpholine Ring:
Solubility Engine

Sulfonyl Linker:
H-Bond Acceptor

Piperidine Core:
Vector for R-Group

Biological Target
(e.g., MMP, IKK-2, Kinase)

Reduces Aggregation
(Prevents False Positives)Water-Mediated H-Bonding Deep Pocket Penetration

Click to download full resolution via product page

Caption: The sulfonyl-morpholine moiety enhances reproducibility by preventing compound

aggregation, a common cause of false positives in kinase assays.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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